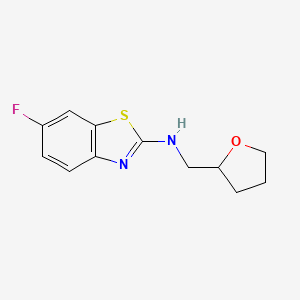

6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Beschreibung

6-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a fluorine atom at the 6-position of the benzothiazole core and a tetrahydrofuran-2-ylmethyl substituent on the amine group. The tetrahydrofuran-2-ylmethyl group introduces a cyclic ether moiety, which may influence solubility and blood-brain barrier (BBB) penetration .

Eigenschaften

IUPAC Name |

6-fluoro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVBKSMYQJMJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501181995 | |

| Record name | 6-Fluoro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-57-7 | |

| Record name | 6-Fluoro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

6-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a novel compound classified within the benzothiazole derivatives. Its unique structure, characterized by the presence of a fluorine atom and a tetrahydrofuran (THF) moiety, suggests potential biological activities that warrant investigation. This article compiles available data on its biological activity, focusing on its anticancer and anti-inflammatory properties, as well as its synthesis and interactions with biological targets.

- Molecular Formula : C₁₂H₁₃FN₂OS

- Molecular Weight : 252.31 g/mol

- Structural Features :

- Fluorine substitution at position six of the benzothiazole ring.

- Tetrahydrofuran group attached to the nitrogen atom of the amine.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance:

- Mechanism of Action : Many of these compounds induce apoptosis in cancer cells through modulation of key proteins like p53 and inhibition of critical signaling pathways such as AKT and ERK .

- Cell Lines Tested : Compounds similar to 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have shown cytotoxic effects against various cancer cell lines including Colo205 and MCF7.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is also noteworthy:

- Cytokine Inhibition : Related compounds have demonstrated the ability to decrease levels of inflammatory cytokines such as IL-6 and TNF-α, indicating their role in managing inflammatory responses .

Synthesis

The synthesis of 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves several steps:

- Starting Materials : Utilization of fluorinated benzothiazole precursors.

- Reactions : The introduction of the THF moiety through alkylation reactions.

- Characterization : The final product is confirmed through spectroscopic methods.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzothiazol-2-amine | Benzothiazole core with methoxy substitution | Anti-cancer activity | Enhanced selectivity against specific cancer cell lines |

| 5-nitrobenzothiazole derivatives | Nitro group at various positions | Antimicrobial properties | Broad-spectrum activity against bacteria |

| 2-Aminobenzothiazole derivatives | Varying substituents on benzothiazole | Antibacterial activity | Potential for antibiotic resistance modulation |

Case Studies

While specific case studies on 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine are scarce, studies on related compounds provide valuable insights:

- Benzothiazole Derivatives in Cancer Therapy : A study highlighted a series of benzothiazole compounds that exhibited dual anticancer and anti-inflammatory activities, emphasizing their potential for therapeutic applications .

- Mechanistic Studies : Research has shown that certain benzothiazole derivatives can significantly inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Wissenschaftliche Forschungsanwendungen

The compound 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative with significant potential in various scientific research applications. Below is a detailed exploration of its applications, synthesis, biological activities, and comparisons with related compounds.

Anticancer Activity

Research indicates that derivatives of 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exhibit significant cytotoxic effects against various cancer cell lines, including Colo205 and MCF7. These compounds often induce apoptosis through mechanisms involving cell cycle arrest and modulation of key proteins like p53.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Studies on similar benzothiazole derivatives have shown promise in this area, suggesting potential pathways for future research.

Synthesis and Characterization

The synthesis of 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves several steps that include the formation of the benzothiazole core followed by the introduction of the tetrahydrofuran moiety. Detailed synthetic routes are crucial for optimizing yield and purity for research applications.

Comparative Analysis with Related Compounds

The uniqueness of 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine lies in its specific combination of fluorination and tetrahydrofuran substitution. Below is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzothiazol-2-amine | Benzothiazole core with methoxy substitution | Anti-cancer activity | Enhanced selectivity against specific cancer cell lines |

| 5-nitrobenzothiazole derivatives | Nitro group at various positions | Antimicrobial properties | Broad-spectrum activity against bacteria |

| 2-Aminobenzothiazole derivatives | Varying substituents on benzothiazole | Antibacterial activity | Potential for antibiotic resistance modulation |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can be compared to related benzothiazol-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on the Benzothiazole Core 6-Fluoro (Target) vs. 6-Trifluoromethyl (Entry 5): The CF₃ group is bulkier and more electron-withdrawing than F, which may enhance metabolic stability but reduce solubility . 6-Fluoro vs.

Amine Substituent Diversity

- Tetrahydrofuran-2-ylmethyl (Target): The cyclic ether may improve BBB permeability compared to morpholine (Entry 3) or imidazole (Entry 2) groups, as suggested for neuroprotective hybrids .

- Schiff Bases (Entry 6): These derivatives exhibit distinct reactivity and biological profiles due to the imine bond, enabling antimicrobial applications .

Imidazole- and morpholine-containing analogs (Entries 2–3) may target enzymes like histone methyltransferases or kinases, given their heterocyclic motifs .

Synthetic Considerations

- Benzothiazol-2-amine derivatives are often synthesized via cyclization of substituted anilines with thiocyanate/bromine or Pd-catalyzed coupling reactions .

- Schiff base derivatives (Entry 6) are typically prepared by condensing benzothiazol-2-amine with aryl aldehydes .

Research Findings

- Neuroprotective Potential: Hybrids with benzothiazol-2-amine cores, such as riluzole-rasagiline hybrids, demonstrate enhanced BBB penetration and multitarget activity in neurodegenerative diseases .

- Antimicrobial Activity: Fluorinated and nitro-substituted Schiff base derivatives exhibit significant anthelmintic and antimicrobial effects, with MIC values in the µg/mL range .

- Structural Insights: Crystal structures of benzothiazol-2-amine derivatives (e.g., 1,3-benzothiazol-2-amine) reveal hydrogen-bonded networks influencing solid-state stability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally follows a nucleophilic substitution or amination approach where the amine functionality of a benzothiazole derivative is alkylated with a tetrahydrofuran-2-ylmethyl electrophile. The fluorine atom is typically introduced either by using a fluorinated benzothiazole precursor or by selective fluorination of the benzothiazole ring prior to amination.

Preparation of the Benzothiazole Core with 6-Fluoro Substitution

Starting Material: 6-fluoro-1,3-benzothiazol-2-amine or its derivatives are used as starting points. These can be prepared by electrophilic fluorination of 1,3-benzothiazol-2-amine or by using commercially available fluorinated benzothiazole intermediates.

Fluorination Methods: Electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed to introduce the fluorine atom at the 6-position selectively.

Alkylation with Tetrahydrofuran-2-ylmethyl Group

Electrophile Preparation: The tetrahydrofuran-2-ylmethyl moiety is introduced via an alkyl halide or a suitable leaving group derivative such as tetrahydrofuran-2-ylmethyl chloride or bromide.

Nucleophilic Substitution Reaction: The amine group on the 6-fluoro-1,3-benzothiazol-2-amine acts as a nucleophile and attacks the electrophilic carbon of the tetrahydrofuran-2-ylmethyl halide under elevated temperatures to facilitate nucleophilic substitution.

Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility. Base catalysts like potassium carbonate or sodium hydride may be used to deprotonate the amine and increase its nucleophilicity.

Purification: Post-reaction, the mixture is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-fluoro-1,3-benzothiazol-2-amine + tetrahydrofuran-2-ylmethyl chloride | Nucleophilic substitution in DMF, base (K2CO3), 80–100 °C |

| 2 | Workup: Extraction, washing with saturated NaCl solution, drying over Na2SO4 | Removal of aqueous impurities and drying |

| 3 | Concentration under reduced pressure | Solvent removal |

| 4 | Purification by recrystallization or chromatography | Isolation of pure product |

Detailed Research Findings and Notes

Yield and Purity: The nucleophilic substitution method generally affords moderate to high yields (60–85%) depending on the reaction time, temperature, and purity of starting materials.

By-products: Side reactions may include over-alkylation or hydrolysis of the tetrahydrofuran moiety; these are minimized by controlling reaction conditions and using anhydrous solvents.

Analytical Characterization: The product is typically characterized by NMR spectroscopy (^1H, ^13C, and ^19F), mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

Comparative Analogs: Similar compounds such as 4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have been synthesized using analogous methods, confirming the robustness of the nucleophilic substitution approach for benzothiazole derivatives with tetrahydrofuran substituents.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 6-fluoro-1,3-benzothiazol-2-amine |

| Electrophile | Tetrahydrofuran-2-ylmethyl chloride or bromide |

| Solvent | DMF or DMSO |

| Base | Potassium carbonate (K2CO3) or sodium hydride |

| Temperature | 80–100 °C |

| Reaction time | 6–24 hours |

| Workup | Extraction, washing with saturated NaCl, drying |

| Purification | Recrystallization or silica gel chromatography |

| Typical yield | 60–85% |

| Characterization methods | NMR (^1H, ^13C, ^19F), MS, elemental analysis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodology :

- The benzothiazole core is typically synthesized via cyclization of 4-fluoroaniline derivatives with sodium thiocyanate in bromine/glacial acetic acid (16 h stirring, followed by NaOH precipitation) .

- The tetrahydrofuran-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination. For example, reacting 6-fluoro-1,3-benzothiazol-2-amine with tetrahydrofurfuryl bromide in polar aprotic solvents (e.g., DMF) under reflux (12–24 h) .

- Key Variables : Solvent polarity (acetic acid vs. THF), temperature (reflux vs. RT), and stoichiometry of the alkylating agent. Yields range from 60–85% depending on purification (recrystallization vs. column chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Analytical Workflow :

- FTIR : Confirms N-H stretches (3200–3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- ¹H/¹³C NMR : Benzothiazole protons (δ 6.6–7.7 ppm), tetrahydrofuran methylene (δ 3.5–4.0 ppm), and fluorine-induced deshielding in aromatic regions .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent stability .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence electronic properties and bioactivity compared to non-fluorinated analogs?

- Mechanistic Insights :

- Fluorine’s electronegativity enhances electron withdrawal, reducing electron density on the benzothiazole ring. This increases electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .

- Comparative Data : Fluorinated analogs show 2–3× higher antimicrobial activity (MIC 8–16 µg/mL) against S. aureus vs. non-fluorinated derivatives (MIC 32–64 µg/mL) .

Q. What reaction mechanisms govern the cyclization and alkylation steps during synthesis, and how can side products be minimized?

- Cyclization Mechanism :

- Bromine in acetic acid mediates electrophilic aromatic substitution, forming the benzothiazole ring via intramolecular C-S bond formation .

- Alkylation Challenges :

- Competing O-alkylation can occur with tetrahydrofurfuryl halides. Using excess amine (1:1.2 molar ratio) and low-temperature phase-transfer catalysis reduces byproducts .

Q. How do solvent polarity and catalyst choice affect the efficiency of N-alkylation with tetrahydrofuran-2-ylmethyl groups?

- Optimization Data :

| Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 72 |

| THF | Et₃N | 60 | 65 |

| Acetonitrile | NaI (phase transfer) | 40 | 58 |

Data Contradiction Analysis

Q. Why do reported yields for similar benzothiazole derivatives vary across studies, and how can reproducibility be improved?

- Key Factors :

- Purity of Starting Materials : Residual moisture in tetrahydrofurfuryl bromide reduces alkylation efficiency (yields drop by 15–20% if not anhydrous) .

- Workup Methods : Precipitation with NaOH vs. extraction (CH₂Cl₂/H₂O) leads to differences in isolated yields due to solubility of byproducts .

Biological Activity & Structure-Activity Relationships (SAR)

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound, and what structural modifications enhance activity?

- Assay Design :

- MIC Testing : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- SAR Insights :

- Fluorine Position : 6-F substitution outperforms 5-F or 7-F in membrane permeability (logP 2.1 vs. 1.8) .

- Tetrahydrofuran Linker : Replacing with piperidine reduces activity by 50%, highlighting the role of oxygen in H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.